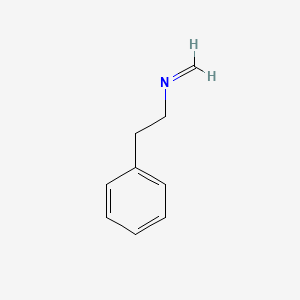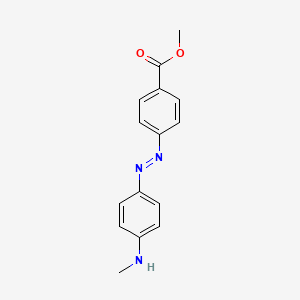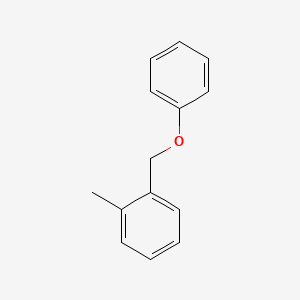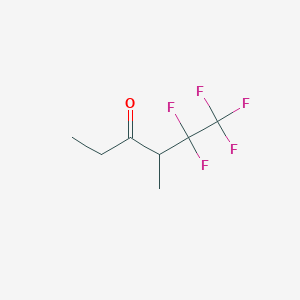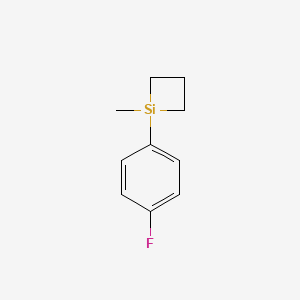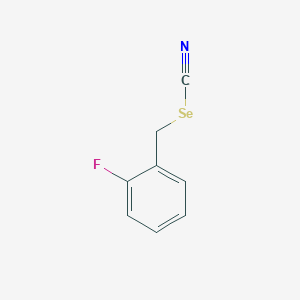
(2-Fluorophenyl)methyl selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluorophenyl)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a fluorophenyl moiety. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique properties of selenium, combined with the reactivity of the selenocyanate group, make this compound a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)methyl selenocyanate typically involves the reaction of (2-fluorophenyl)methyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
(2−Fluorophenyl)methyl halide+KSeCN→(2−Fluorophenyl)methyl selenocyanate+KHal
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially toxic selenium compounds.
化学反応の分析
Types of Reactions: (2-Fluorophenyl)methyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Seleninic acids, selenoxides.
Reduction: Selenols, diselenides.
Substitution: Various organoselenium derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its chemopreventive properties and potential use in drug development.
作用機序
The mechanism by which (2-Fluorophenyl)methyl selenocyanate exerts its effects is primarily through the generation of reactive oxygen species (ROS). The selenocyanate group can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include various cellular proteins and enzymes involved in redox regulation and apoptosis pathways.
類似化合物との比較
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Phenyl selenocyanate
Comparison: (2-Fluorophenyl)methyl selenocyanate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorinated derivative may exhibit different pharmacokinetic properties and potentially enhanced biological activity due to the electron-withdrawing effects of the fluorine atom.
特性
CAS番号 |
57239-44-8 |
|---|---|
分子式 |
C8H6FNSe |
分子量 |
214.11 g/mol |
IUPAC名 |
(2-fluorophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6FNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
InChIキー |
MLTWEUUNMFHAJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[Se]C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)
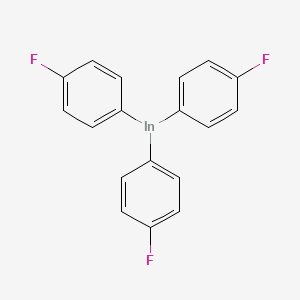
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
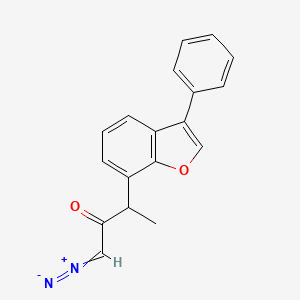
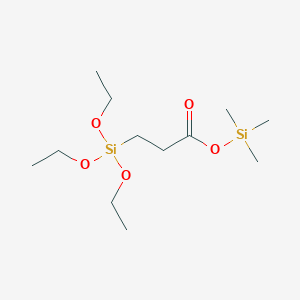
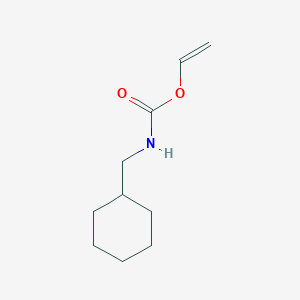
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
